molecular formula C11H15NO2 B14849189 5-Hydroxy-2-isopropyl-N-methylbenzamide

5-Hydroxy-2-isopropyl-N-methylbenzamide

Katalognummer: B14849189
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: ZXFRHBSHARIWOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2-isopropyl-N-methylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group, an isopropyl group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-isopropyl-N-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. for functionalized molecules, milder conditions such as ultrasonic irradiation and the use of solid acid catalysts are preferred .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-isopropyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce amines.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-2-isopropyl-N-methylbenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound can form complexes through the addition of H3O+ ions to the carbonyl group of the amide, leading to hydrolysis and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylbenzamide: Similar in structure but lacks the hydroxyl and isopropyl groups.

    N,N-Dimethylbenzamide: Contains two methyl groups attached to the nitrogen atom.

    Benzamide: The parent compound without any additional functional groups.

Uniqueness

5-Hydroxy-2-isopropyl-N-methylbenzamide is unique due to the presence of the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

5-hydroxy-N-methyl-2-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7(2)9-5-4-8(13)6-10(9)11(14)12-3/h4-7,13H,1-3H3,(H,12,14)

InChI-Schlüssel

ZXFRHBSHARIWOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)O)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.